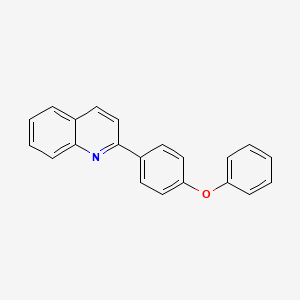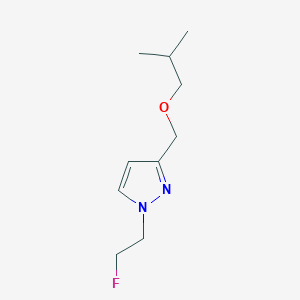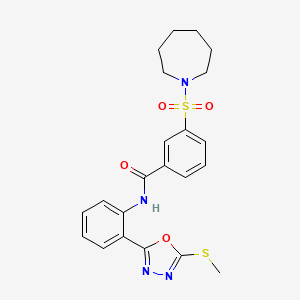![molecular formula C16H10N4OS2 B2875340 N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 397288-08-3](/img/structure/B2875340.png)
N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds starts from simple commercially available building blocks that are connected via a S oxidation/S-N coupling approach . In one study, thiourea was prepared via HCl-mediated condensation reactions between aniline and potassium thiocyanate, followed by the treatment with 2-bromo-1-(pyridi-2-yl)ethan-1-one to afford intermediate .Scientific Research Applications
Antitumor Potential
The compound N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide has shown promise in antitumor research. Derivatives of this compound have been evaluated for their antitumor potential using MTT assay against different cancer cell lines, such as C6 (rat glioma) and HepG2 (human liver), with cisplatin as a reference drug . The presence of the thiazole and pyridine moieties may contribute to its ability to inhibit tumor growth.
Antimicrobial Activity
Thiazole derivatives, which are structurally related to the compound , have been reported to exhibit various biological activities, including antimicrobial properties . These activities are crucial in the development of new antibiotics to combat resistant strains of bacteria.
Anti-inflammatory Properties
Compounds containing the thiazole ring have been associated with anti-inflammatory effects . This is particularly relevant in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents.
Analgesic Effects
The analgesic properties of thiazole derivatives make them candidates for pain relief medication . Research into the analgesic effects of N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide could lead to new pain management solutions.
Antiviral Applications
Thiazole compounds have shown potential in antiviral therapy . The exploration of N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide for antiviral applications could contribute to the treatment of viral infections.
Neuroprotective Effects
The neuroprotective effects of thiazole derivatives suggest that they could be used in the treatment of neurodegenerative diseases . Investigating these properties in N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide could provide insights into new therapeutic approaches for conditions like Alzheimer’s and Parkinson’s disease.
Antioxidant Properties
Thiazole derivatives are known for their antioxidant properties, which play a role in preventing oxidative stress-related diseases . Research into the antioxidant capacity of N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide could lead to its application in disease prevention.
Future Directions
Thiazole derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the discovery of drugs based on thiazole derivatives has attracted great attention from organic and medicinal chemists . This suggests that “N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide” and its derivatives might have potential for future drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The mode of action is likely dependent on the specific targets it interacts with and the nature of these interactions.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used in the reaction has been found to have an important influence on the synthesis of similar compounds . Additionally, the compound’s solubility in different solvents may affect its bioavailability and efficacy .
properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-14(15-18-11-6-1-2-7-13(11)23-15)20-16-19-12(9-22-16)10-5-3-4-8-17-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXVYDWKKWMFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)


![3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875263.png)

![N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2875265.png)
![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2875273.png)
![ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate](/img/structure/B2875277.png)
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid](/img/structure/B2875278.png)
